1-Methoxycycloheptane-1-carbaldehyde
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Overview
Description
1-Methoxycycloheptane-1-carbaldehyde is an organic compound of the aldehyde family . It is widely used in the field of organic synthesis. The compound has a molecular weight of 156.22 and its IUPAC name is 1-methoxycycloheptanecarbaldehyde .
Physical and Chemical Properties The compound is a liquid at room temperature . It should be stored at temperatures below -10°C .
Scientific Research Applications
Nucleophilic Substitution in Indole Chemistry
1-Methoxy-6-nitroindole-3-carbaldehyde, a close variant of 1-Methoxycycloheptane-1-carbaldehyde, is an effective electrophile in the field of indole chemistry. It undergoes a regioselective nucleophilic substitution, resulting in the formation of 2,3,6-trisubstituted indoles, which are significant for their diverse biological activities and pharmaceutical applications (Yamada et al., 2009).
Photophysical Properties and Excited State Intramolecular Proton Transfer (ESIPT)
A study exploring 1-methoxypyrene-2-carbaldehyde (MP), closely related to the queried compound, revealed its unique photophysical properties. Unlike traditional ESIPT molecules that exhibit fluorescence, MP demonstrated non-fluorescent properties due to ultrafast ESIPT processes and intersystem crossing components. The structural conformations and intramolecular hydrogen bond (IMHB) interactions play a crucial role in these photophysical behaviors (Yin et al., 2016).
Total Synthesis of Natural Compounds
1-Methoxycanthin-6-one, a compound structurally similar to this compound, has been synthesized through a novel approach, involving one-pot conversion from β-carboline-1-carbaldehyde to canthin-6-one skeleton. This method showcases the versatile applications of 1-methoxycarbaldehydes in synthesizing complex natural compounds (Suzuki et al., 2004).
Mechanistic Studies in Organic Synthesis
The structural and mechanistic probe, trans,trans-2-methoxy-3-phenylcyclopropane carbaldehyde, closely related to this compound, has been utilized to investigate the mechanisms of addition of carbonyl compounds to disilenes and germasilenes. The outcomes of these reactions under different conditions, such as ionic and radical, have elucidated the mechanistic pathways and the role of substituents in these organic transformations (Samuel et al., 2003).
Safety and Hazards
The compound is classified under the GHS07 category . It has several hazard statements including H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of inadequate ventilation, respiratory protection should be worn . The compound should be stored in a tightly closed container and kept away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
1-methoxycycloheptane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(8-10)6-4-2-3-5-7-9/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAOILDQGFCPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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